molecular formula C3H2BrNS B1268178 5-Bromothiazole CAS No. 3034-55-7

5-Bromothiazole

Cat. No. B1268178
CAS RN: 3034-55-7
M. Wt: 164.03 g/mol
InChI Key: DWUPYMSVAPQXMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromothiazole has been achieved through various methods. A notable approach involves halogen-metal exchange reactions, where 2-Bromothiazole and this compound are converted into corresponding thiazolyllithium compounds, facilitating the synthesis of thiazole carboxylic acids. This method presents a convenient route to these acids, which were previously challenging to access (Beyerman, Berben, & Bontekoe, 2010). Additionally, highly functionalized 5-bromo-2-aminothiazoles have been synthesized efficiently through a one-pot method, avoiding metal catalysts or inconvenient reagents (Prévost et al., 2018).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various analytical techniques. The X-ray crystallography of related compounds, like 2,4-dibromothiazole, provides insights into the structural aspects, showcasing disordered crystal structures with molecules randomly oriented (Aitken, Aitken, MacGregor, Traore, & Slawin, 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, it serves as a precursor in the synthesis of thiazole peptides and other heterocyclic compounds. The regioselective functionalization of 2,4-dibromothiazole via metalation and nucleophilic addition or palladium-mediated cross-coupling has been documented, demonstrating the compound's versatility (Delgado, Heckmann, Müller, & Bach, 2006).

Scientific Research Applications

Synthesis and Characterization

  • Convenient Synthesis Methods : 5-Bromothiazole derivatives can be efficiently prepared through a one-pot method, utilizing simple materials and mild conditions. This approach offers a practical pathway for synthesizing these compounds without the need for metal catalysts or complex reagents. These derivatives have potential pharmacological interest and can serve as precursors for further chemical reactions (Prévost et al., 2018).

  • New Synthesis Routes : The compound this compound has been synthesized through new methods, involving conversions into thiazole-2- and thiazole-5-carboxylic acid. This provides an accessible route to these previously difficult-to-obtain acids (Beyerman, Berben, & Bontekoe, 2010).

  • Characterization of Derivatives : The synthesis of various brominated thiazoles, including this compound, has been revisited. This allows for the complete characterization of these compounds, optimizing their production and understanding of their properties (Uzelac & Rasmussen, 2017).

Applications in Medical Research

  • Cancer Research : this compound derivatives have shown significant antiproliferative and cytotoxic effects in studies involving human adenocarcinoma-derived cell lines. These findings suggest potential applications in cancer treatment, especially in the context of colon cancer (Vale et al., 2017).

  • Investigation of Molecular Interactions : Research indicates that this compound derivatives interact with specific enzymes, like glutathione S-transferase, in colorectal tumor cells. Understanding these interactions can provide insights into the mechanisms of cell death induction and resistance in cancer treatments (Brockmann et al., 2014).

Chemical and Material Science

  • Development of Fluorescent Compounds : this compound is used in the synthesis of fluorescent compounds. These compounds, with varied electron-donating and electron-withdrawing properties, have adjustable electronic characteristics, making them useful in various applications like organic electronics and sensors (Tao et al., 2013).

  • Electrochemical Studies : The electrochemical reduction of this compound has been studied, providing insights into its chemical behavior and potential applications in electrochemistry and material science (Ji & Peters, 1998).

Safety and Hazards

5-Bromothiazole is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation. It may also cause an allergic skin reaction .

properties

IUPAC Name

5-bromo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-5-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUPYMSVAPQXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338053
Record name 5-Bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3034-55-7
Record name 5-Bromothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 5-Bromothiazole?

A1: this compound is a five-membered aromatic ring compound containing a sulfur and a nitrogen atom. Its molecular formula is C3H2BrNS, and its molecular weight is 178.04 g/mol [, , ]. Unfortunately, detailed spectroscopic data was not readily available in the provided research articles.

Q2: How is this compound synthesized?

A2: While various synthetic approaches exist, one common method involves sequential bromination and debromination reactions. Researchers have successfully synthesized this compound without using elemental bromine, making the process safer and more environmentally friendly [].

Q3: What makes this compound useful in organic synthesis?

A3: The bromine atom in this compound serves as a useful handle for further functionalization. For example, it readily undergoes halogen-metal exchange reactions to form thiazolyllithium compounds. These intermediates can be further transformed into thiazole-5-carboxylic acid, a valuable building block for more complex molecules []. Additionally, palladium-catalyzed reactions allow for the introduction of ethynyl groups at the 5-position of the thiazole ring [].

Q4: Are there any specific applications of this compound derivatives in medicinal chemistry?

A4: Yes, this compound is a valuable scaffold in drug discovery. For example, a derivative containing a this compound structure has shown potential as a dipeptidyl peptidase-IV inhibitor, which is relevant for developing new diabetes treatments []. Additionally, a rhodamine-based fluorescent sensor incorporating 2-amino-5-bromothiazole has been developed for the selective and sensitive detection of mercury ions in aqueous solutions [].

Q5: Have any studies explored the structure-activity relationships (SAR) of this compound derivatives?

A5: Although specific SAR studies for this compound itself weren't detailed in the provided articles, research on similar thiazole derivatives suggests that modifying the substituents on the thiazole ring can significantly impact their biological activity, potency, and selectivity. For instance, incorporating a triphenylamino chromophore into asymmetrical and symmetrical thiazole-based aromatic heterocyclic compounds led to tunable electronic properties and fluorescent characteristics, with potential applications in materials science [].

Q6: Are there any known challenges or limitations associated with using this compound?

A6: One study observed an unexpected outcome during the synthesis of thiozoles using dibromoacetyl benzene derivatives. Instead of obtaining the anticipated 2-amino-4-aryl-5-bromothiazoles, the reaction yielded 2-amino-4-arylthiazoles. This finding highlights the importance of carefully considering reaction conditions and potential side reactions when working with this compound derivatives [].

Q7: Has this compound been studied in any biological contexts?

A7: While not directly focused on human health, one study investigated the effects of 2-n-butyramido-5-bromothiazole on the growth and yield of spring cereals under field conditions []. Another study examined the impact of 2-n-butyramido-5-bromothiazole on the leaf area of spring wheat in pot experiments []. These studies highlight the diverse applications of this compound derivatives beyond medicinal chemistry.

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